Methyl 3-ethyl-4-(hydroxymethyl)benzoate
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Overview
Description
Methyl 3-ethyl-4-(hydroxymethyl)benzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, where the benzoate group is substituted with an ethyl group at the 3-position and a hydroxymethyl group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-ethyl-4-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-ethyl-4-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-ethyl-4-carboxybenzoic acid.
Reduction: 3-ethyl-4-(hydroxymethyl)benzyl alcohol.
Substitution: 3-ethyl-4-(hydroxymethyl)-2-nitrobenzoate (nitration product).
Scientific Research Applications
Methyl 3-ethyl-4-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of drug candidates targeting specific molecular pathways.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of methyl 3-ethyl-4-(hydroxymethyl)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydroxymethyl)benzoate
- Methyl 3-methyl-4-(hydroxymethyl)benzoate
- Methyl 3-ethyl-4-methoxybenzoate
Uniqueness
Methyl 3-ethyl-4-(hydroxymethyl)benzoate is unique due to the presence of both an ethyl group and a hydroxymethyl group on the benzoate ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 3-ethyl-4-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C11H14O3/c1-3-8-6-9(11(13)14-2)4-5-10(8)7-12/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
XLSMSBVHYLJREP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)OC)CO |
Origin of Product |
United States |
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